molecular formula C25H19ClN2O4S B11370382 N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11370382
M. Wt: 478.9 g/mol
InChI Key: VUHQXMXMRFWZFV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a chlorophenyl group, a dimethyl group, and a chromenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and dimethyl groups. The chromenyl group is then attached through a series of condensation and cyclization reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-dimethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H19ClN2O4S/c1-14-11-15(2)27-24(22(14)23(30)28-18-9-7-17(26)8-10-18)33-13-20(29)19-12-16-5-3-4-6-21(16)32-25(19)31/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

VUHQXMXMRFWZFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)Cl)SCC(=O)C3=CC4=CC=CC=C4OC3=O)C

Origin of Product

United States

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